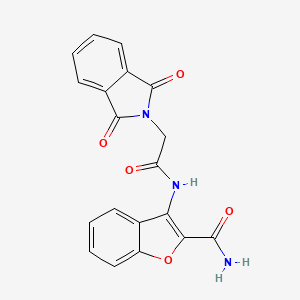
3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O5 and its molecular weight is 363.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The compound’s benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials , suggesting that it may interact with its targets in a manner similar to other benzofuran derivatives.
Biochemical Pathways
Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have similar effects.
Biologische Aktivität
3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates elements of isoindoline and benzofuran, which are often associated with various pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C19H13N3O5, with a molecular weight of approximately 363.329 g/mol. The structure includes a benzofuran ring fused with an isoindoline derivative, contributing to its unique chemical reactivity and biological interactions. The presence of multiple functional groups suggests potential for diverse interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C19H13N3O5 |
| Molecular Weight | 363.329 g/mol |
| CAS Number | 399000-45-4 |
| Purity | Typically ≥ 95% |
Synthesis Methods
The synthesis of this compound typically involves the use of phthalic anhydride as a starting material, undergoing several transformations to yield the target compound. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit antitumor properties. For instance, related compounds have been shown to inhibit HSP90 (Heat Shock Protein 90), a protein that plays a critical role in cancer cell proliferation and survival. Inhibitors of HSP90 can destabilize multiple oncogenic proteins, leading to reduced tumor growth .
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its structural similarities to known pharmacophores may allow it to interact with specific biological targets. Potential mechanisms include:
- Inhibition of Protein Folding : By targeting HSP90, the compound may disrupt the chaperoning activity necessary for the proper folding of client proteins involved in cancer progression.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological effects of compounds related to this compound. For example:
- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- In Vivo Evaluations : Animal models treated with structurally related compounds exhibited significant tumor regression without substantial toxicity, indicating a favorable therapeutic index .
Future Directions
Research continues into optimizing the synthesis and exploring the full range of biological activities associated with this compound. Further studies involving molecular docking simulations and comprehensive biological assays are necessary to clarify its exact mechanisms and therapeutic potential.
Eigenschaften
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c20-17(24)16-15(12-7-3-4-8-13(12)27-16)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-8H,9H2,(H2,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJEQONZFSGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














